

A Comprehensive Technical Guide to (1H-indol-6-yl)methanol

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Compound of Interest

Compound Name: (1H-indol-6-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(1H-indol-6-yl)methanol**, a key heterocyclic compound. This document details its chemical identity, physical properties, a robust synthesis protocol, and its emerging role as a modulator of mitochondrial bioenergetics.

Chemical Identity and Physical Properties

(1H-indol-6-yl)methanol, also known as 6-hydroxymethylindole, is a derivative of indole, a ubiquitous scaffold in biologically active compounds. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1075-26-9	[1]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.18 g/mol	[1]
IUPAC Name	(1H-indol-6-yl)methanol	[2]
Synonyms	6-(Hydroxymethyl)-1H-indole, Indole-6-methanol	[2]
Physical Form	Solid	[1]
Melting Point	45-50 °C	[1]
Boiling Point	360.6 ± 17.0 °C at 760 mmHg	[1]
Purity	>97% (typical)	[1]
Storage	4°C, protect from light	[1]

Synthesis of (1H-indol-6-yl)methanol

A reliable method for the synthesis of **(1H-indol-6-yl)methanol** involves the reduction of a suitable precursor, such as indole-6-carboxylic acid or its methyl ester. The following protocol describes the reduction of methyl indole-6-carboxylate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting esters to primary alcohols.

Experimental Protocol: Reduction of Methyl Indole-6-carboxylate

Materials:

- Methyl 1H-indole-6-carboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)

- Anhydrous diethyl ether
- Saturated aqueous sodium sulfate (Na_2SO_4) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexane
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

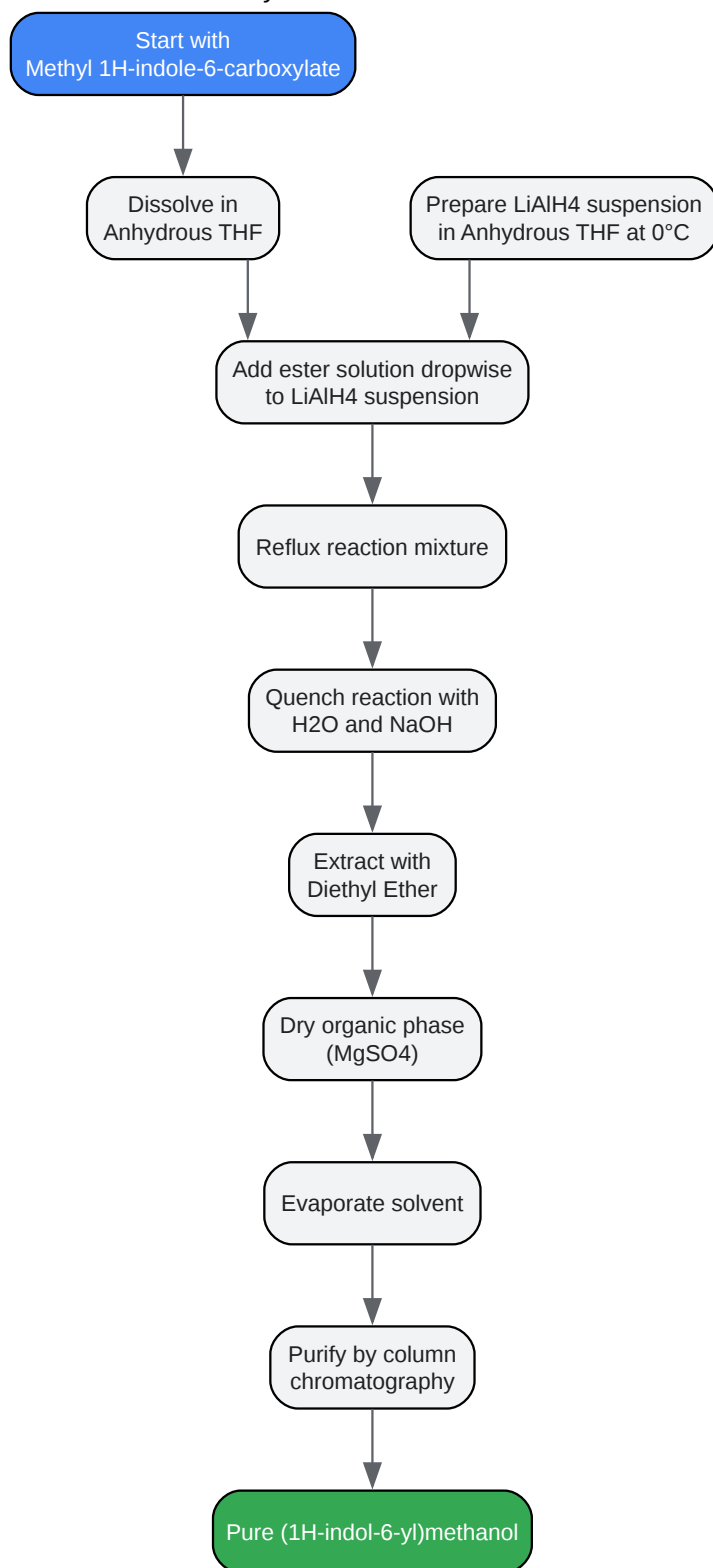
- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C using an ice bath.
- **Addition of Ester:** Methyl 1H-indole-6-carboxylate (1 equivalent) is dissolved in anhydrous THF. This solution is then added dropwise to the stirred LiAlH_4 suspension at 0 °C via the dropping funnel.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is followed by the addition of anhydrous diethyl ether.
- **Workup:** The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed thoroughly with diethyl ether. The combined organic

filtrates are then washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude **(1H-indol-6-yl)methanol** can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

The following diagram illustrates the general workflow for this synthesis.

Synthesis Workflow



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Synthesis Workflow for **(1H-indol-6-yl)methanol**

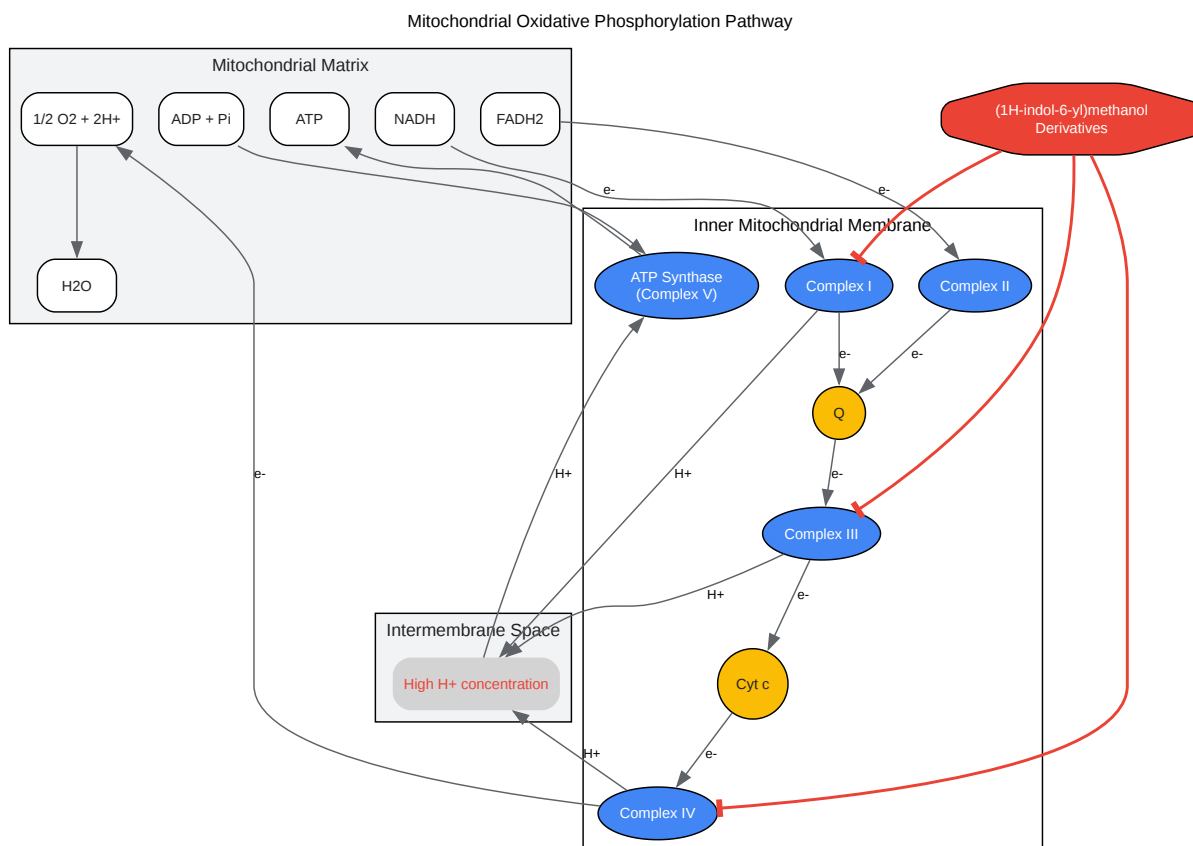
Biological Activity and Signaling Pathway

Recent research has highlighted that derivatives of **(1H-indol-6-yl)methanol** act as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).^[3] The OXPHOS pathway is the primary mechanism for ATP production in aerobic organisms and is a critical process for cellular energy homeostasis.

The oxidative phosphorylation system is located in the inner mitochondrial membrane and consists of five multi-subunit protein complexes (Complex I-V) and two mobile electron carriers (ubiquinone and cytochrome c). The process involves the transfer of electrons from NADH and FADH₂ through the electron transport chain (Complexes I-IV) to molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The potential energy stored in this gradient is then utilized by ATP synthase (Complex V) to produce ATP.

Inhibition of this pathway by compounds derived from **(1H-indol-6-yl)methanol** suggests a potential therapeutic application in diseases characterized by metabolic dysregulation, such as cancer.

The following diagram provides a simplified representation of the mitochondrial oxidative phosphorylation pathway and the putative point of inhibition.



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